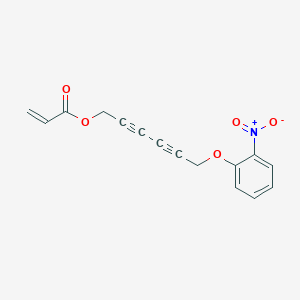![molecular formula C16H14N4O5 B14513879 N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) CAS No. 63317-79-3](/img/structure/B14513879.png)
N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) is a chemical compound with the molecular formula C16H14N4O5 It is known for its unique structure, which includes two nitrosoacetamide groups connected by an oxydi(4,1-phenylene) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) typically involves the reaction of 4,4’-oxydianiline with nitrosoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Nitrosoacetic Acid: Nitrosoacetic acid is prepared by the reaction of acetic acid with sodium nitrite in the presence of hydrochloric acid.
Reaction with 4,4’-Oxydianiline: The prepared nitrosoacetic acid is then reacted with 4,4’-oxydianiline in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization from an appropriate solvent to obtain pure N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide).
Industrial Production Methods
Industrial production of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide).
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) involves its interaction with molecular targets and pathways in biological systems. The nitroso groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions and form covalent bonds with nucleophiles makes it a versatile agent in biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) can be compared with other similar compounds, such as:
N,N’-[Oxydi(4,1-phenylene)]bis(4-nitrobenzamide): Similar structure but with nitro groups instead of nitroso groups.
N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide): Contains methyl groups instead of nitroso groups.
N,N’-[Oxydi(4,1-phenylene)]bis(4-aminobenzamide): Contains amino groups instead of nitroso groups.
Uniqueness
The uniqueness of N,N’-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide) lies in its nitroso groups, which impart distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63317-79-3 |
|---|---|
Molekularformel |
C16H14N4O5 |
Molekulargewicht |
342.31 g/mol |
IUPAC-Name |
N-[4-[4-[acetyl(nitroso)amino]phenoxy]phenyl]-N-nitrosoacetamide |
InChI |
InChI=1S/C16H14N4O5/c1-11(21)19(17-23)13-3-7-15(8-4-13)25-16-9-5-14(6-10-16)20(18-24)12(2)22/h3-10H,1-2H3 |
InChI-Schlüssel |
IHZJZXMNNAXNMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)N(C(=O)C)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)
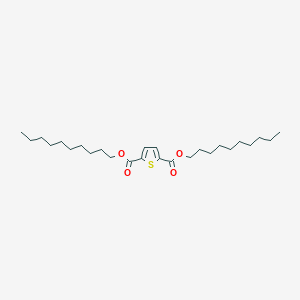
![4-[3-Oxo-3-(4-phenoxyphenyl)prop-1-en-1-yl]benzonitrile](/img/structure/B14513801.png)
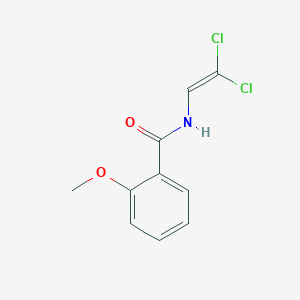
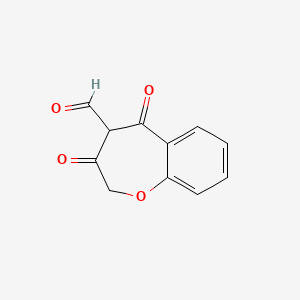
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

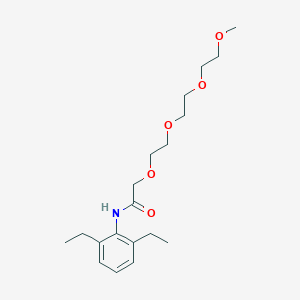
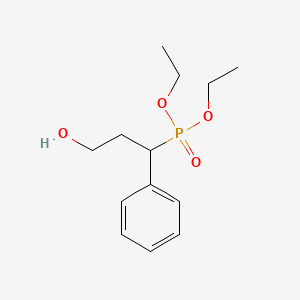
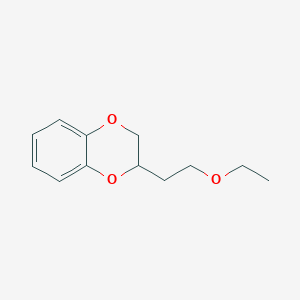
![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
